Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is characterized by the presence of a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group and an ethyl ester group. This compound is often used as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
- 3,4,5-Trimethoxybenzoate of catechin
- 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide
Uniqueness
Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-5-25-17(21)19-8-6-18(7-9-19)16(20)12-10-13(22-2)15(24-4)14(11-12)23-3/h10-11H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBCIJQPVCJEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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